
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is a fluorinated cyclopropane compound with the molecular formula C₄H₂F₆ . It is known for its unique chemical structure, which includes both trifluoromethyl and trifluorocyclopropane groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene with appropriate reagents under controlled conditions. Another method includes the reduction of dichlorocyclopropane derivatives using tributyltin hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the highly reactive and potentially hazardous reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated products.
Reduction: Reduction reactions can yield different cyclopropane derivatives.
Substitution: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various fluorinated cyclopropane derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Utilized in the production of advanced materials, including OLED materials.
Mécanisme D'action
The mechanism of action of 1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane involves its interaction with specific molecular targets. The compound’s fluorinated groups can influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies on its mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 1,1,1-Trifluoro-2-(trifluoromethyl)cyclopropane
- 1,1-Dichloro-2-(trifluoromethyl)cyclopropane
- 1,2-Dichloro-2-(trifluoromethyl)cyclopropane
Uniqueness
1,1,2-Trifluoro-2-(trifluoromethyl)cyclopropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
380-51-8 |
|---|---|
Formule moléculaire |
C4H2F6 |
Poids moléculaire |
164.05 g/mol |
Nom IUPAC |
1,1,2-trifluoro-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C4H2F6/c5-2(4(8,9)10)1-3(2,6)7/h1H2 |
Clé InChI |
NELYVNXBFIPXJA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


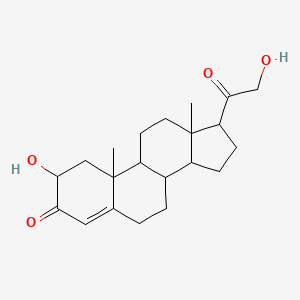
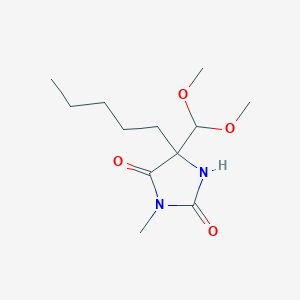
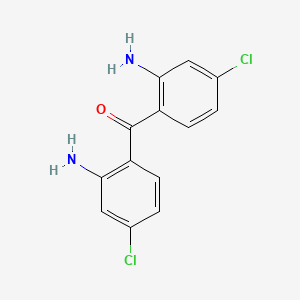

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
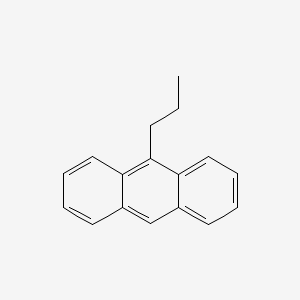

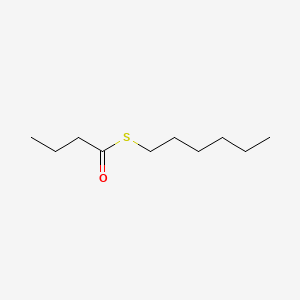
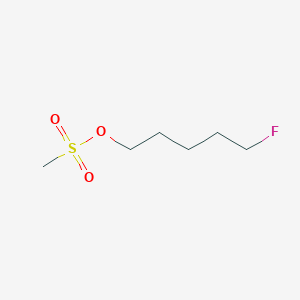

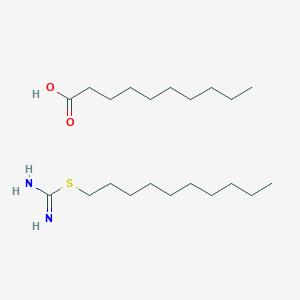
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

